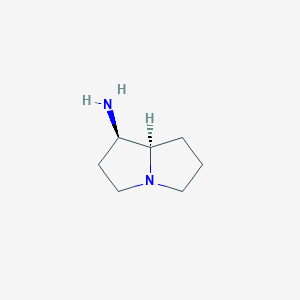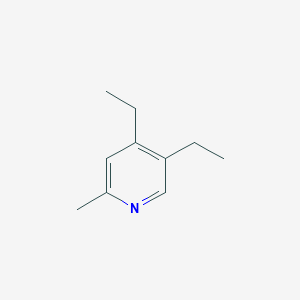
2-Methyl-4,5-diethylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-4,5-diethylpyridine (MEDP) is a pyridine derivative that has gained significant attention in scientific research due to its unique properties and potential applications. MEDP is a colorless liquid that has a molecular weight of 173.26 g/mol and a boiling point of 187°C. This compound is synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Wirkmechanismus
The mechanism of action of 2-Methyl-4,5-diethylpyridine is not fully understood. However, studies have shown that 2-Methyl-4,5-diethylpyridine exerts its effects by modulating various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, the mitogen-activated protein kinase (MAPK) pathway, and the phosphoinositide 3-kinase (PI3K)/Akt pathway. 2-Methyl-4,5-diethylpyridine has also been shown to inhibit the production of reactive oxygen species (ROS) and the activation of microglia, which play a crucial role in neuroinflammation.
Biochemische Und Physiologische Effekte
2-Methyl-4,5-diethylpyridine has been shown to possess various biochemical and physiological effects. Studies have shown that 2-Methyl-4,5-diethylpyridine possesses antioxidant properties and can scavenge free radicals, which play a crucial role in oxidative stress. 2-Methyl-4,5-diethylpyridine has also been shown to possess anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). In addition, 2-Methyl-4,5-diethylpyridine has been shown to possess neuroprotective properties and can protect neurons from oxidative stress-induced damage.
Vorteile Und Einschränkungen Für Laborexperimente
2-Methyl-4,5-diethylpyridine has several advantages and limitations for lab experiments. The advantages of using 2-Methyl-4,5-diethylpyridine in lab experiments include its high yield and purity, its unique properties, and its potential applications in scientific research. The limitations of using 2-Methyl-4,5-diethylpyridine in lab experiments include its potential toxicity, the lack of understanding of its mechanism of action, and the need for further studies to determine its safety and efficacy.
Zukünftige Richtungen
There are several future directions for the study of 2-Methyl-4,5-diethylpyridine. These include further studies to determine its mechanism of action, the development of novel 2-Methyl-4,5-diethylpyridine derivatives with improved properties, and the evaluation of its potential use in the treatment of various diseases. In addition, further studies are needed to determine the safety and efficacy of 2-Methyl-4,5-diethylpyridine in human clinical trials.
Conclusion:
In conclusion, 2-Methyl-4,5-diethylpyridine is a pyridine derivative that has gained significant attention in scientific research due to its unique properties and potential applications. 2-Methyl-4,5-diethylpyridine can be synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. 2-Methyl-4,5-diethylpyridine has several potential applications in scientific research, including its use in the treatment of various diseases and as a precursor for the synthesis of various compounds. Further studies are needed to determine the safety and efficacy of 2-Methyl-4,5-diethylpyridine in human clinical trials.
Synthesemethoden
2-Methyl-4,5-diethylpyridine can be synthesized using various methods, including the reaction of 2-methyl-4,5-dichloropyridine with diethylamine, the reaction of 2-methyl-4,5-dibromopyridine with diethylamine, and the reaction of 2-methyl-4,5-dicyanopyridine with ethylmagnesium bromide followed by hydrolysis. The most commonly used method is the reaction of 2-methyl-4,5-dichloropyridine with diethylamine, which yields 2-Methyl-4,5-diethylpyridine with a high yield and purity.
Wissenschaftliche Forschungsanwendungen
2-Methyl-4,5-diethylpyridine has been extensively studied for its potential applications in scientific research. This compound has been shown to possess antioxidant, anti-inflammatory, and neuroprotective properties. 2-Methyl-4,5-diethylpyridine has also been studied for its potential use in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and cancer. In addition, 2-Methyl-4,5-diethylpyridine has been used as a precursor for the synthesis of various compounds, including pyridine derivatives and heterocyclic compounds.
Eigenschaften
CAS-Nummer |
152009-92-2 |
|---|---|
Produktname |
2-Methyl-4,5-diethylpyridine |
Molekularformel |
C10H15N |
Molekulargewicht |
149.23 g/mol |
IUPAC-Name |
4,5-diethyl-2-methylpyridine |
InChI |
InChI=1S/C10H15N/c1-4-9-6-8(3)11-7-10(9)5-2/h6-7H,4-5H2,1-3H3 |
InChI-Schlüssel |
CQOVHGCXVHWHBM-UHFFFAOYSA-N |
SMILES |
CCC1=C(C=NC(=C1)C)CC |
Kanonische SMILES |
CCC1=C(C=NC(=C1)C)CC |
Synonyme |
Pyridine, 4,5-diethyl-2-methyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





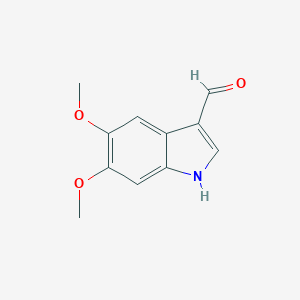
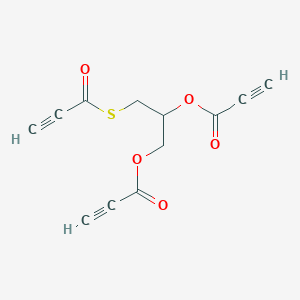




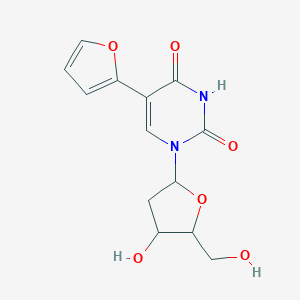
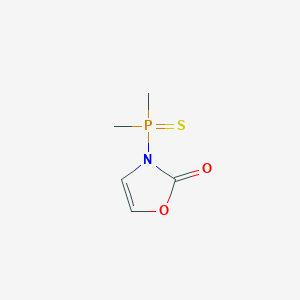
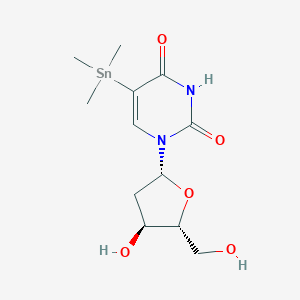
![3-[(2S,3S)-3-Ethynyloxiranyl]-1-propanol](/img/structure/B117747.png)
![1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)-2-oxolanyl]-5-iodopyrimidine-2,4-dione](/img/structure/B117749.png)
